molecular formula C25H26ClN5 B2525393 N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride CAS No. 1052411-29-6

N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride

Cat. No. B2525393
CAS RN: 1052411-29-6
M. Wt: 431.97
InChI Key: JZUQSMJUHSWHQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The final compounds were characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .


Molecular Structure Analysis

The molecular weight of “N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride” is 431.97. More detailed information about its molecular structure might be found in specific scientific literature or databases.


Physical And Chemical Properties Analysis

The melting point of a similar compound was reported to be between 162–165 °C . More detailed information about the physical and chemical properties of “N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride” might be found in specific scientific literature or databases.

Scientific Research Applications

Alzheimer’s Disease Treatment

N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride has been investigated as a potential treatment for Alzheimer’s disease (AD). AD is a neurodegenerative disorder characterized by progressive cognitive decline, memory impairment, and language dysfunction. The compound was designed as an acetylcholinesterase inhibitor (AChEI) to address the cholinergic deficiency hypothesis associated with AD . AChEIs like donepezil and rivastigmine temporarily relieve symptoms and reduce memory impairment. Compound 6g, derived from this quinazoline derivative, exhibited potent inhibitory activity against AChE, making it a potential lead compound for AD drug development.

Antimicrobial Activity

Although not extensively studied, the structure of N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride suggests potential antimicrobial properties. Further research is needed to explore its effectiveness against bacterial and fungal pathogens .

Anticonvulsant Properties

The compound’s structure contains a carbonyl group, which may contribute to anticonvulsant activity. However, additional investigations are required to validate its efficacy in preventing or reducing seizures .

Cancer Research

Quinazoline derivatives have been explored in cancer research due to their potential as kinase inhibitors. While specific studies on N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride are limited, its structural features make it an interesting candidate for further evaluation in cancer therapy .

properties

IUPAC Name

N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5.ClH/c1-3-9-20(10-4-1)19-26-24-22-13-7-8-14-23(22)27-25(28-24)30-17-15-29(16-18-30)21-11-5-2-6-12-21;/h1-14H,15-19H2,(H,26,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUQSMJUHSWHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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